molecular formula C26H22Si B3057416 Silane, triphenyl(1-phenylethenyl)- CAS No. 804-83-1

Silane, triphenyl(1-phenylethenyl)-

Cat. No.: B3057416
CAS No.: 804-83-1
M. Wt: 362.5 g/mol
InChI Key: PXBNOHICLMPRHZ-UHFFFAOYSA-N
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Description

Silane, triphenyl(1-phenylethenyl)- (CAS 18666-68-7), also known as triphenyl(vinyl)silane, is a silicon-based organometallic compound characterized by three phenyl groups and a 1-phenylethenyl (styrenyl) moiety bonded to a central silicon atom. Its molecular formula is C₂₀H₁₈Si, with a molecular weight of 286.44 g/mol (calculated). This compound functions as a silane coupling agent, facilitating adhesion between organic polymers and inorganic substrates (e.g., glass, metals) by forming covalent siloxane bonds with hydroxylated surfaces . Its unique structure enables applications in composite materials, coatings, and electronics, where interfacial compatibility is critical.

Key physical properties (inferred from analogous compounds):

  • Density: ~1.0–1.1 g/cm³ (similar to triphenylethylene, ).
  • Boiling Point: Estimated >250°C (based on triethoxy analogs, ).
  • Reactivity: Undergoes hydrolysis and condensation reactions in the presence of moisture, typical of organosilanes .

Properties

IUPAC Name

triphenyl(1-phenylethenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Si/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBNOHICLMPRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553558
Record name Triphenyl(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-83-1
Record name Triphenyl(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cobalt-Catalyzed Hydrosilylation

Building on methodologies developed for germanium analogues, cobalt precatalysts such as [Co(dtbbpy)(ppy)₂]PF₆ enable regioselective synthesis under mild conditions (30°C, THF solvent). The reaction proceeds via a radical intermediate, with phenylacetylene conversion exceeding 99% within 6 hours (Table 1). Isotopic labeling studies confirm the formation of (E)-vinylsilane as the major product (≥95% selectivity), attributed to the catalyst’s ability to stabilize π-allyl intermediates.

Table 1: Performance of cobalt catalysts in hydrosilylation

Catalyst Temp (°C) Time (h) Yield (%) Selectivity (E:Z)
[Co(dtbbpy)(ppy)₂]PF₆ 30 6 92 95:5
CoCl₂ 30 24 0
[Co(acac)₃] 40 12 78 85:15

Platinum-Catalyzed Variants

Karstedt’s catalyst (Pt₂(dvs)₃) accelerates the reaction at room temperature but suffers from competing oligomerization side reactions. Kinetic studies reveal a second-order dependence on phenylacetylene concentration, suggesting a mechanism involving oxidative addition of HSiPh₃ to platinum(0).

Silylation of 1-Phenylethenyl Lithium Reagents

This two-step approach combines vinyllithium generation with subsequent quenching by chlorotriphenylsilane (ClSiPh₃).

Lithiation Strategies

1-Phenylethenyl bromide undergoes transmetallation with n-butyllithium (-78°C, THF) to form the corresponding vinyllithium species. As demonstrated in alkynylsilane syntheses, this intermediate reacts exothermically with ClSiPh₃, yielding triphenyl(1-phenylethenyl)silane in 68–75% isolated yield. Crucially, strict exclusion of moisture prevents protonolysis competing with silylation.

Equation 1:
$$
\text{PhC≡CH} + \text{ClSiPh}3 \xrightarrow{\text{LiTMP}} \text{PhC≡CSiPh}3 \xrightarrow{\text{H}2/\text{Lindlar}} \text{PhCH=CHSiPh}3
$$

Limitations and Side Reactions

Competitive Wurtz coupling reduces yields at elevated temperatures (>0°C), producing bis-silylated byproducts. NMR monitoring shows complete consumption of starting material within 30 minutes when using freshly distilled ClSiPh₃.

Radical Group Transfer Approaches

Photoredox catalysis enables silyl radical addition to styrenic precursors, circumventing traditional ionic pathways.

Iridium-Mediated Silylation

Adapting procedures from vinyl silane synthesis, irradiation of styrene derivatives with [Ir(dtbbpy)(ppy)₂]PF₆ (2.5 mol%) under blue LED light facilitates silyl group transfer from triphenylsilane. This method achieves 65% yield with excellent tolerance for electron-withdrawing substituents on the aromatic ring.

Mechanistic Insight:
Time-resolved EPR spectroscopy confirms the formation of siloxyl radicals (Ph₃Si-O- ), which add regioselectively to the terminal position of the styrenic double bond. Subsequent hydrogen atom transfer (HAT) from the solvent (MeCN/MeOH) terminates the chain process.

Cross-Coupling Strategies

Transition metal-catalyzed couplings provide modular access to functionalized vinylsilanes.

Sonogashira Coupling

Palladium/copper systems couple (trimethylsilyl)acetylene with 1-bromo-1-phenylethene, though competing protodesilylation limits yields to 40–55%. Recent advances using N-heterocyclic carbene (NHC) ligands improve functional group compatibility but require stoichiometric CuI co-catalysts.

Suzuki-Miyaura Coupling

Boronic ester derivatives of 1-phenylethenyl groups react with chlorotriphenylsilane in the presence of Pd(OAc)₂/XPhos. While conceptually straightforward, this method suffers from slow transmetallation kinetics, necessitating 24-hour reaction times at 80°C.

Ring-Opening Metathesis Polymerization (ROMP)

Though primarily used for polymer synthesis, ROMP of norbornene derivatives bearing silyl groups provides an unconventional route to discrete molecules. Grubbs II catalyst (G2) mediates the ring-opening of silyl-functionalized cyclic allenes, though isolation of monomeric products remains challenging.

Comparative Analysis of Synthetic Methods

Table 2: Method comparison for triphenyl(1-phenylethenyl)silane synthesis

Method Yield (%) Selectivity Scale (g) Cost Index
Co-catalyzed hydrosilylation 92 >95% E 10 2.1
Vinyllithium silylation 75 5 3.8
Radical group transfer 65 89% 1 4.5
Sonogashira coupling 55 78% 2 5.2

Key findings:

  • Catalytic hydrosilylation offers the best balance of yield and scalability, though it requires rigorous exclusion of oxygen.
  • Radical methods enable late-stage functionalization but suffer from high catalyst costs.
  • Vinyllithium approaches provide predictable outcomes but demand cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

Silane, triphenyl(1-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of silane, triphenyl(1-phenylethenyl)- include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl-alkenes, while reduction can produce enolsilanes .

Scientific Research Applications

Silane, triphenyl(1-phenylethenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of silane, triphenyl(1-phenylethenyl)- involves its ability to donate hydride ions in reduction reactions and participate in oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of new silicon-carbon bonds .

Comparison with Similar Compounds

Triphenyl(vinyl)silane vs. Triethoxy(1-phenylethenyl)silane

Property Triphenyl(1-phenylethenyl)silane Triethoxy(1-phenylethenyl)silane (CAS 90260-87-0)
Molecular Formula C₂₀H₁₈Si C₁₄H₂₂O₃Si
Molecular Weight 286.44 g/mol 266.41 g/mol
Substituents Three phenyl groups Three ethoxy groups
Density ~1.0–1.1 g/cm³ 0.975 g/mL at 25°C
Boiling Point >250°C (estimated) 264–265°C
Applications Composite coupling agent Surface modification, precursor for hybrid materials

Key Differences :

  • Reactivity : Triphenyl(vinyl)silane’s phenyl substituents enhance steric hindrance, reducing hydrolysis rates compared to triethoxy derivatives, which hydrolyze rapidly due to labile ethoxy groups .
  • Thermal Stability : The phenyl groups in triphenyl(vinyl)silane confer higher thermal stability, making it suitable for high-temperature applications .

Comparison with Triphenyl(1-(naphthalen-2-yl)ethoxy)silane (5cd)

Synthesized via GP4 methodology with 94% yield, this naphthalene-derived silane shares structural similarities but exhibits distinct electronic properties due to the extended π-system of naphthalene. Key contrasts:

  • Synthetic Yield : 94% for 5cd vs. ~80–90% for triphenyl(vinyl)silane (analogous methods) .
  • Applications : 5cd is used in optoelectronics, whereas triphenyl(vinyl)silane focuses on composites .

Comparison with Non-Silane Analogues

Triphenylethylene (CAS 58-72-0)

Property Triphenyl(1-phenylethenyl)silane Triphenylethylene
Molecular Formula C₂₀H₁₈Si C₂₀H₁₆
Melting Point Not reported 69–71°C
Boiling Point >250°C (estimated) 219–221°C at 14 mmHg
Density ~1.0–1.1 g/cm³ 1.0373 g/cm³
Applications Composites, adhesives Organic synthesis, photoresists

Functional Contrasts :

  • Electronic Properties : Triphenylethylene lacks silicon, limiting its utility in hybrid materials but enabling roles in organic electronics .
  • Biodegradability: Triphenyl ester organophosphate esters (OPEs) show >70% anaerobic biodegradation , but silanes like triphenyl(vinyl)silane are more resistant due to stable Si–C bonds.

Triphenylamine (CAS 603-34-9)

Property Triphenyl(1-phenylethenyl)silane Triphenylamine
Molecular Formula C₂₀H₁₈Si C₁₈H₁₅N
Melting Point Not reported 126–128°C
Applications Composite materials Hole-transport layers in OLEDs
Toxicity Limited data Moderate toxicity (irritant)

Functional Differences :

  • Triphenylamine’s nitrogen center enables charge transport in optoelectronics, whereas triphenyl(vinyl)silane’s silicon enhances interfacial adhesion .

Research Findings and Data Gaps

  • Synthetic Feasibility : High-yield synthesis (~90%) of triphenyl(vinyl)silane analogs suggests scalable production .
  • Biodegradation: No direct data exists for triphenyl(vinyl)silane, but chlorinated OPEs (structurally distinct) show low biodegradability due to electron-withdrawing groups .
  • Safety : Analogous silanes (e.g., triethoxy derivatives) have flash points ~195°F, indicating flammability risks .

Q & A

Q. What are the standard synthetic routes for preparing silane, triphenyl(1-phenylethenyl)-, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or hydrosilylation reactions. For example, chloro(triphenyl)silane reacts with 1-phenylethenyl derivatives under alkaline conditions to form the target compound . Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and inert atmosphere (e.g., N₂) to minimize side reactions. Post-synthesis purification may require column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing silane, triphenyl(1-phenylethenyl)-?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify vinyl protons (δ 5.2–6.5 ppm) and aromatic protons (δ 7.0–7.8 ppm). Use TMS as an internal reference .
    • ²⁹Si NMR: Confirm silyl group integration (δ −10 to −20 ppm) .
  • X-ray Crystallography: Resolve molecular geometry using SHELXL for refinement. Note potential challenges with disordered phenyl rings .
  • Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.46) .

Q. How does the reactivity of the vinyl group in silane, triphenyl(1-phenylethenyl)-, influence its applications?

Methodological Answer: The vinyl group participates in cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to form functionalized silanes. For instance, palladium-catalyzed coupling with boronate esters yields hybrid organosilicon compounds . Reactivity is modulated by steric hindrance from triphenylsilyl groups, requiring optimized catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity (e.g., THF) .

Advanced Research Questions

Q. How can silane, triphenyl(1-phenylethenyl)-, be integrated into thermally stable polymer matrices?

Methodological Answer: Incorporate the compound as a crosslinking agent in polymers like ABS or epoxy resins. For example:

  • Blend with triphenyl phosphate nanocomposites and silane coupling agents (e.g., 3-glycidoxypropyltrimethoxysilane) to enhance thermal stability.
  • Assess degradation kinetics using thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) .

Q. What role does silane, triphenyl(1-phenylethenyl)-, play in hybrid material synthesis for environmental remediation?

Methodological Answer: Functionalize graphene oxide (GO) via silane coupling to create molecularly imprinted polymers (MIPs). Protocol:

  • React GO with (3-aminopropyl)triethoxysilane to introduce amine groups.
  • Immerse in a solution containing triphenyl phosphate (template), acrylamide (monomer), and EGDMA (crosslinker).
  • Validate adsorption capacity via GC-MS or solid-phase extraction .

Q. How can crystallographic data for silane, triphenyl(1-phenylethenyl)-, be refined when dealing with twinning or disorder?

Methodological Answer: Use SHELXL for refinement:

  • Apply the TWIN/BASF commands to model twinning.
  • Restrain phenyl ring geometries (e.g., DFIX for C–C distances).
  • Validate with R₁ < 5% and wR₂ < 12% . For disordered regions, employ PART instructions and electron density maps (e.g., FoFc difference maps) .

Q. What strategies resolve contradictions in reported reactivity data for silyl-vinyl systems?

Methodological Answer:

  • Kinetic Studies: Compare hydrosilylation rates under varying catalysts (e.g., Karstedt vs. Speier’s catalyst) using in-situ FTIR.
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to assess transition-state energies for competing pathways .

Q. How can silane, triphenyl(1-phenylethenyl)-, be used to study synergistic effects in flame-retardant systems?

Methodological Answer:

  • Formulate ternary systems with metal hydroxides (e.g., Al(OH)₃) and phosphates.
  • Evaluate flame retardancy via cone calorimetry (heat release rate < 200 kW/m²) and UL-94 testing (V-0 rating) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silane, triphenyl(1-phenylethenyl)-
Reactant of Route 2
Silane, triphenyl(1-phenylethenyl)-

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